4-(4-Chlorophenyl)-3,6-dimethyl[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one
Description
4-(4-Chlorophenyl)-3,6-dimethyl[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one is a fused heterocyclic compound featuring a pyridazine core fused with an oxazole ring. The structure includes a 4-chlorophenyl substituent at position 4 and methyl groups at positions 3 and 5.
Properties
CAS No. |
135126-70-4 |
|---|---|
Molecular Formula |
C13H10ClN3O2 |
Molecular Weight |
275.69 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3,6-dimethyl-[1,2]oxazolo[3,4-d]pyridazin-7-one |
InChI |
InChI=1S/C13H10ClN3O2/c1-7-10-11(8-3-5-9(14)6-4-8)15-17(2)13(18)12(10)16-19-7/h3-6H,1-2H3 |
InChI Key |
WSSBYUZNVSEWNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN(C(=O)C2=NO1)C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-3,6-dimethylisoxazolo[3,4-d]pyridazin-7(6H)-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.
Formation of the Pyridazine Ring: The pyridazine ring is often constructed via a condensation reaction involving hydrazine and a diketone.
Fusion of Rings: The final step involves the fusion of the isoxazole and pyridazine rings, which can be achieved through various cyclization reactions under specific conditions, such as the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to ensure consistent quality.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-3,6-dimethylisoxazolo[3,4-d]pyridazin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
4-(4-Chlorophenyl)-3,6-dimethylisoxazolo[3,4-d]pyridazin-7(6H)-one has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: Used in studies to understand its interaction with biological targets and pathways.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-3,6-dimethylisoxazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocycle Variations
- Pyridazine vs. Pyrimidine : Unlike oxazolo[4,5-d]pyrimidines (e.g., compounds in ), the target compound’s pyridazine core alters electronic properties and hydrogen-bonding capacity due to the positions of nitrogen atoms. Pyridazine derivatives may exhibit distinct reactivity in substitution reactions compared to pyrimidine analogs .
- Substituent Effects: 3-Methyl-4,6-diphenylisoxazolo[3,4-d]pyridazin-7(6H)-one (): Features methyl and phenyl groups. 4-Cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one (): A cyclopropyl group at position 4 introduces steric constraints and moderate lipophilicity (XlogP = 0.3). The target’s 4-chlorophenyl group likely increases lipophilicity (higher XlogP), enhancing membrane permeability .
Physicochemical Properties
*Calculated based on structure. †Estimated using substituent contributions.
Key Observations :
- Higher melting points (e.g., 210–212°C in ) correlate with crystalline stability in cyclopropyl derivatives, whereas bulkier substituents may reduce crystallinity .
Biological Activity
4-(4-Chlorophenyl)-3,6-dimethyl[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C13H10ClN3O2
- CAS Number : 159461-19-5
- SMILES Notation : CC1=CC(=C2C(=NOC2=N1)C)Cl
The compound features a chlorophenyl group and a pyridazinone structure, which are often associated with various biological activities.
Antimicrobial Activity
Research indicates that compounds similar to 4-(4-Chlorophenyl)-3,6-dimethyl[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : Compounds with similar oxazole and pyridazine structures have shown promising antifungal activity against pathogenic strains. A study reported that derivatives with a pyrazole scaffold demonstrated effective inhibition of fungal strains and Mycobacterium tuberculosis .
Anticancer Activity
Studies suggest that the structural components of 4-(4-Chlorophenyl)-3,6-dimethyl[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one may contribute to anticancer effects. For example:
- Cell Proliferation Inhibition : Research on related compounds has indicated that they can inhibit cell proliferation in various cancer cell lines. The mechanism often involves apoptosis induction through caspase activation .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy:
- Monoamine Oxidase (MAO) Inhibition : Similar compounds have been studied for their inhibitory effects on MAO-B, which is significant for neuroprotective applications .
Data Table: Summary of Biological Activities
Case Studies
- Antifungal Study : A series of 1,3,4-oxadiazoles were synthesized and tested for antifungal properties. The results indicated that compounds with a chlorophenyl group exhibited enhanced activity against multiple fungal strains .
- Cancer Cell Line Study : Research on semicarbazones indicated that certain derivatives could induce apoptosis in pancreatic cancer cells through caspase-dependent pathways, suggesting a potential therapeutic role for compounds like 4-(4-Chlorophenyl)-3,6-dimethyl[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one .
Q & A
Q. What are the standard synthetic routes for 4-(4-Chlorophenyl)-3,6-dimethyl[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one, and how are reaction conditions optimized?
Synthesis typically involves cyclocondensation of substituted pyridazine precursors with chlorinated aryl groups. For example, describes a method using 4-chlorophenyl derivatives in a multi-step reaction under thermostatic conditions (4×10⁻⁶–24×10⁻⁶M), with yields dependent on solvent polarity and temperature gradients. Optimization often employs Design of Experiments (DoE) to assess variables like reaction time, catalyst loading, and stoichiometry .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Key techniques include:
- X-ray crystallography for absolute configuration determination (e.g., , R factor = 0.044, data-to-parameter ratio = 21.3) .
- High-resolution mass spectrometry (HRMS) and NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm molecular weight and substituent positions .
- HPLC with UV detection (C18 column, acetonitrile/water gradient) for purity assessment, with thresholds ≥95% for research-grade material .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. emphasizes avoiding humidity and electrostatic discharge .
- Handling : Use PPE (nitrile gloves, ANSI Z87.1-rated goggles) and fume hoods. Contaminated surfaces require deactivation with 10% NaOH/ethanol .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC₅₀ values (e.g., antimicrobial vs. anticancer assays) often stem from:
- Assay conditions : Variations in cell lines (e.g., uses 3-methyl-1H-pyrazol-5-yl derivatives in bacterial vs. mammalian models) .
- Solubility limitations : Use of DMSO vs. PEG-400 carriers affects bioavailability. recommends solubility screening via shake-flask method at pH 7.4 .
- Metabolic interference : Cytochrome P450 interactions (e.g., CYP3A4 inhibition in ) may alter activity in vivo .
Q. How can computational modeling predict the compound’s SAR (Structure-Activity Relationship) for target enzymes?
- Molecular docking (AutoDock Vina, Schrödinger Suite) identifies binding poses with kinases or proteases. highlights the role of the 4-chlorophenyl group in hydrophobic pocket interactions .
- QSAR models using descriptors like logP and topological polar surface area (TPSA) correlate with membrane permeability (e.g., : TPSA = 65.5 Ų predicts moderate blood-brain barrier penetration) .
Q. What experimental designs are optimal for studying its environmental fate and degradation pathways?
- Microcosm studies (soil/water systems) under OECD 307 guidelines assess aerobic biodegradation. suggests monitoring via LC-MS/MS for hydroxylated metabolites .
- Photolysis experiments (Xe lamp, λ = 290–800 nm) quantify half-life in aquatic environments. notes UV-Vis spectral shifts indicating π→π* transitions during degradation .
Q. How do salt forms (e.g., hydrochloride, sodium) influence its physicochemical properties?
- Solubility : Hydrochloride salts () increase aqueous solubility by 10–15× via ion-dipole interactions .
- Crystallinity : PXRD data () show polymorphic transitions in sodium salts, affecting dissolution rates .
Methodological Guidance for Data Interpretation
Q. How to validate contradictory results in cytotoxicity assays?
Q. What statistical approaches address variability in synthetic yield data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
